4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine
Description
This compound belongs to the 1,3,5-triazine class, characterized by a central triazine ring substituted with a 3,4-dihydroquinolinyl group at position 4 and a piperazinylmethyl group bearing a 3-methoxyphenyl moiety at position 5. Its design leverages the triazine core’s versatility for modular substitutions, enabling fine-tuning of physicochemical and biological properties .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-32-20-9-4-8-19(16-20)30-14-12-29(13-15-30)17-22-26-23(25)28-24(27-22)31-11-5-7-18-6-2-3-10-21(18)31/h2-4,6,8-10,16H,5,7,11-15,17H2,1H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBZYDQLNLYGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC(=NC(=N3)N4CCCC5=CC=CC=C54)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from 1,3,5-Triazine Derivatives ()
Key analogs from the same synthetic study include:
| Compound ID | Position 4 Substituent | Position 6 Substituent | Yield (%) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|---|
| 9{6,17} | 3,4-Dihydroisoquinolinyl | 3,4,5-Trimethoxyphenyl | 38 | 198–199 | High methoxy content |
| 9{7,9} | Indolinyl | 4-Methoxyphenyl | 35 | 219–220 | Electron-donating substituent |
| 9{7,11} | Indolinyl | 4-Trifluoromethylphenyl | 27 | 227–228 | Electron-withdrawing substituent |
| Target Compound | 3,4-Dihydroquinolinyl | 4-(3-Methoxyphenyl)piperazinylmethyl | N/A | N/A | Hybrid piperazine-aryl substitution |
Key Observations:
- Substituent Effects on Yield: Electron-rich aryl groups (e.g., 4-methoxyphenyl in 9{7,9}) correlate with moderate yields (35%), while bulky groups like trifluoromethyl (9{7,11}) reduce yields (27%) due to steric hindrance .
- Melting Points: Higher melting points (e.g., 227–228°C for 9{7,11}) suggest enhanced crystallinity with electron-withdrawing groups, which may improve stability but reduce solubility.
Piperazine-Substituted Triazines ( and )
- CAS 907972-28-5 (): Structure: 4-(3,4-Dihydroquinolinyl)-6-[(4-ethylpiperazinyl)methyl]-1,3,5-triazin-2-amine. Molecular Formula: C₁₉H₂₇N₇. Comparison: Replacing the 3-methoxyphenyl group with an ethyl group simplifies the piperazine substituent, likely reducing lipophilicity (clogP) and altering pharmacokinetics .
-
- Structure: 6-[[4-(3-Chlorophenyl)piperazinyl]methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine.
- Comparison: The 3-chlorophenyl group introduces electron-withdrawing effects, contrasting with the 3-methoxyphenyl’s electron-donating nature. Chlorine may enhance metabolic stability but reduce solubility .
Coumarin-Triazine Hybrids ()
- Compound 11 (): Structure: 4-[7-(Diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine. Activity: IC₅₀ = 1.51–2.60 μM against cancer cell lines. Comparison: The coumarin-triazine hybrid demonstrates that piperazine-aryl substitutions (e.g., phenylpiperazinyl) enhance cytotoxicity. The target compound’s 3-methoxyphenyl group may offer similar π-π stacking interactions but with improved solubility due to the methoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
